molecular formula C11H12ClN3O B1356548 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride CAS No. 1018827-50-3

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride

Cat. No.: B1356548
CAS No.: 1018827-50-3
M. Wt: 237.68 g/mol
InChI Key: CEJCKEVEIICYPV-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is a heterocyclic organic compound that features a pyrazine ring attached to a benzylamine moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride typically involves the following steps:

    Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate hydroxylating agent to form pyrazin-2-yloxy.

    Coupling with Benzylamine: The pyrazin-2-yloxy intermediate is then coupled with benzylamine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yloxy)-benzylamine hydrochloride involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The benzylamine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrazin-2-yloxy)phenol: This compound has a similar structure but lacks the benzylamine moiety.

    4-(Pyrazin-2-yloxy)aniline: Similar to the target compound but with an aniline group instead of benzylamine.

Uniqueness

4-(Pyrazin-2-yloxy)-benzylamine hydrochloride is unique due to the presence of both the pyrazine ring and the benzylamine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-pyrazin-2-yloxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O.ClH/c12-7-9-1-3-10(4-2-9)15-11-8-13-5-6-14-11;/h1-6,8H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJCKEVEIICYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590033
Record name 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018827-50-3
Record name 1-{4-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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